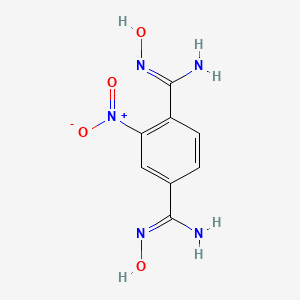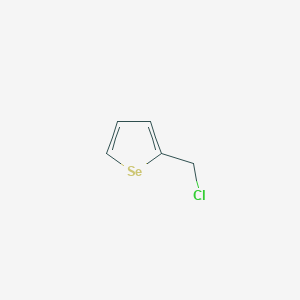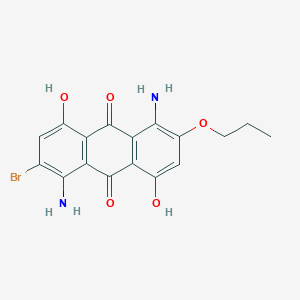
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H9BrN2O4. It is a derivative of anthraquinone, characterized by the presence of amino, bromo, hydroxy, and propoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,5-diamino-4,8-dihydroxyanthraquinone, followed by the introduction of the propoxy group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The process ensures high yield and purity, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones.
Aplicaciones Científicas De Investigación
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, its interaction with DNA topoisomerase can result in anticancer activity by preventing DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Lacks the bromo and propoxy groups.
1,5-Diamino-2,6-dibromoanthracene-9,10-dione: Contains an additional bromo group.
1,8-Dihydroxy-9,10-anthraquinone: Lacks the amino and bromo groups.
Uniqueness
1,5-Diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88604-47-1 |
|---|---|
Fórmula molecular |
C17H15BrN2O5 |
Peso molecular |
407.2 g/mol |
Nombre IUPAC |
1,5-diamino-2-bromo-4,8-dihydroxy-6-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H15BrN2O5/c1-2-3-25-9-5-8(22)11-13(15(9)20)17(24)10-7(21)4-6(18)14(19)12(10)16(11)23/h4-5,21-22H,2-3,19-20H2,1H3 |
Clave InChI |
GRFSCHOEFXMFBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


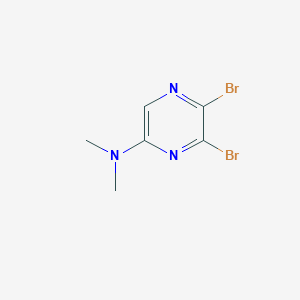
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)

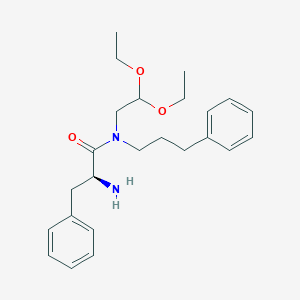


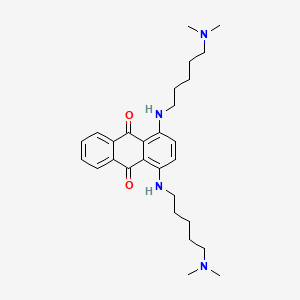
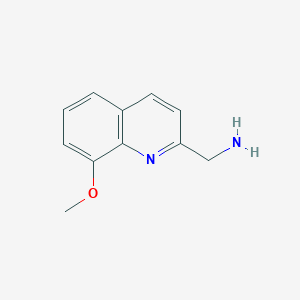

![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)


